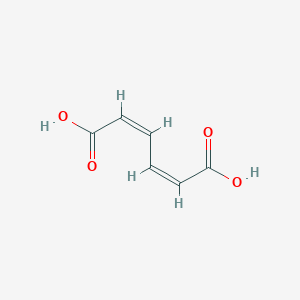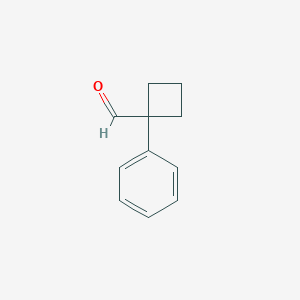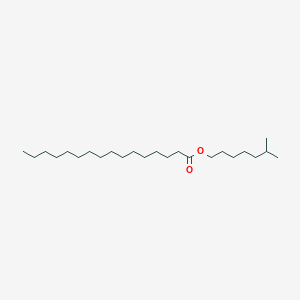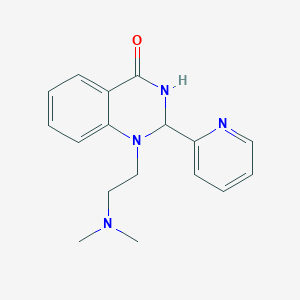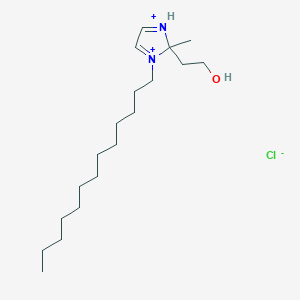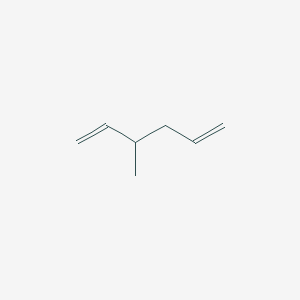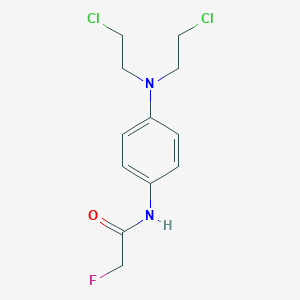
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- is a chemical compound that belongs to the class of N-substituted anilines. It is a white crystalline solid that is soluble in organic solvents and has a melting point of 128-130°C. Acetanilide has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Acetanilide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against a variety of cancer cell lines. Acetanilide has also been found to exhibit antibacterial and antifungal activity against a range of microorganisms. Additionally, acetanilide has been studied for its potential use as a building block in the synthesis of other pharmaceutical compounds.
Mécanisme D'action
The exact mechanism of action of acetanilide is not fully understood. However, it is believed to exhibit its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. Acetanilide has also been found to inhibit the activity of certain enzymes that are involved in the biosynthesis of bacterial cell walls, leading to its antibacterial activity.
Effets Biochimiques Et Physiologiques
Acetanilide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce DNA damage in cancer cells, leading to their death. Acetanilide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Additionally, acetanilide has been shown to exhibit low toxicity in animal models, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of acetanilide is its potential use as a building block in the synthesis of other pharmaceutical compounds. Additionally, acetanilide has been found to exhibit low toxicity in animal models, making it a promising candidate for further drug development. However, one of the limitations of acetanilide is its low solubility in water, which can make it difficult to use in certain laboratory experiments.
Orientations Futures
There are several future directions for research on acetanilide. One potential area of research is the development of new synthetic methods for producing acetanilide with higher purity and yield. Another area of research is the investigation of the mechanism of action of acetanilide in more detail, with the aim of identifying new targets for drug development. Additionally, further research is needed to investigate the potential use of acetanilide in the treatment of other diseases and conditions.
In conclusion, acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- is a chemical compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations in laboratory experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of acetanilide in the field of medicine.
Méthodes De Synthèse
Acetanilide can be synthesized through a series of chemical reactions that involve the use of various reagents. One of the most commonly used methods for synthesizing acetanilide is the reaction between aniline and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of acetanilide and acetic acid. The purity of the synthesized acetanilide can be enhanced through recrystallization.
Propriétés
Numéro CAS |
1492-93-9 |
|---|---|
Nom du produit |
Acetanilide, 4'-(bis(2-chloroethyl)amino)-2-fluoro- |
Formule moléculaire |
C12H15Cl2FN2O |
Poids moléculaire |
293.16 g/mol |
Nom IUPAC |
N-[4-[bis(2-chloroethyl)amino]phenyl]-2-fluoroacetamide |
InChI |
InChI=1S/C12H15Cl2FN2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
Clé InChI |
HTONHMWVXDSAHU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1NC(=O)CF)N(CCCl)CCCl |
Autres numéros CAS |
1492-93-9 |
Synonymes |
4'-[Bis(2-chloroethyl)amino]-2-fluoroacetanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



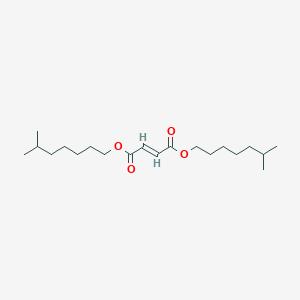
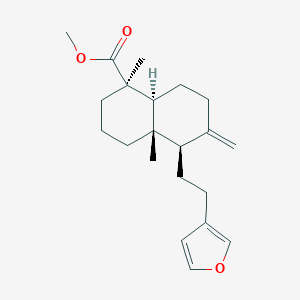
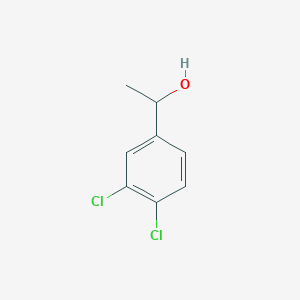
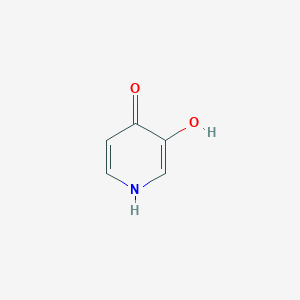
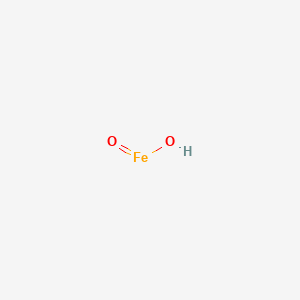
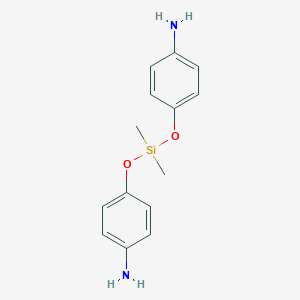
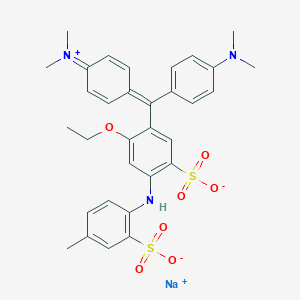
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
